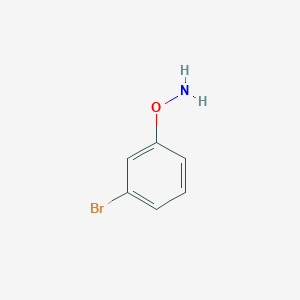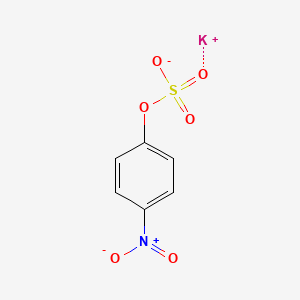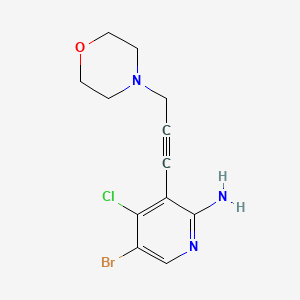
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine is a complex organic compound that features a pyridine ring substituted with amino, bromo, chloro, and morpholino-propynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the amino, bromo, and chloro substituents through a series of halogenation and amination reactions. The morpholino-propynyl group can be introduced via a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The morpholino-propynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Coupling Reactions: Reagents include palladium catalysts, copper co-catalysts, and bases such as triethylamine. Conditions often involve inert atmospheres and moderate temperatures.
Oxidation and Reduction Reactions: Reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride. Conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex polycyclic structures.
Scientific Research Applications
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its structural complexity.
Industry: It can be used in the development of new materials with unique properties, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of multiple functional groups allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Similar structure but lacks the chloro and morpholino-propynyl groups.
5-Amino-3-bromo-2-chloropyridine: Similar structure but lacks the morpholino-propynyl group.
2-Amino-5-bromopyridine: Lacks both the chloro and morpholino-propynyl groups.
Uniqueness
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine is unique due to the presence of the morpholino-propynyl group, which adds significant complexity and potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H13BrClN3O |
|---|---|
Molecular Weight |
330.61 g/mol |
IUPAC Name |
5-bromo-4-chloro-3-(3-morpholin-4-ylprop-1-ynyl)pyridin-2-amine |
InChI |
InChI=1S/C12H13BrClN3O/c13-10-8-16-12(15)9(11(10)14)2-1-3-17-4-6-18-7-5-17/h8H,3-7H2,(H2,15,16) |
InChI Key |
QSJAQPGIBHWYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC#CC2=C(C(=CN=C2N)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


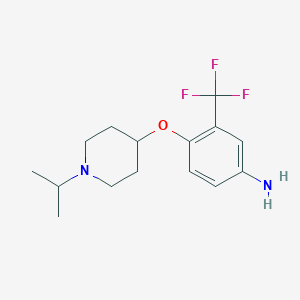

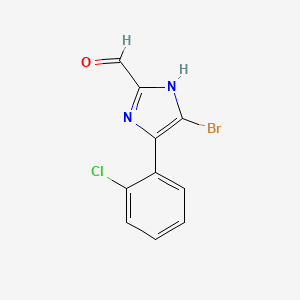


![1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13714789.png)
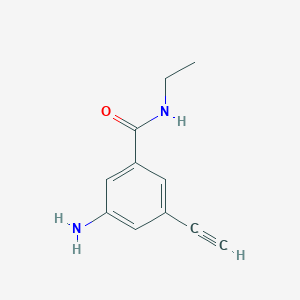
![Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13714805.png)

![3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride](/img/structure/B13714814.png)
![2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid](/img/structure/B13714816.png)

